4-Azidoaniline

Photoaffinity labeling Nitrene reactivity Protein modification

Procure 4-Azidoaniline for its unique para-bifunctional design: the aniline enables diazotization for protein/peptide conjugation, while the azide facilitates CuAAC click chemistry and photoaffinity labeling. Superior to generic aryl azides or simple anilines, it is essential for receptor studies and surface functionalization. For aqueous biological assays, choose the hydrochloride salt (CAS 91159-79-4).

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 14860-64-1
Cat. No. B077532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azidoaniline
CAS14860-64-1
Synonyms4-azidoaniline
4-azidoaniline hydrochloride
para-azidoaniline
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N=[N+]=[N-]
InChIInChI=1S/C6H6N4/c7-5-1-3-6(4-2-5)9-10-8/h1-4H,7H2
InChIKeySSMVDPYHLFEAJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azidoaniline (CAS 14860-64-1) Procurement Guide: Dual-Function Aryl Azide for Photoaffinity Labeling and Click Chemistry


4-Azidoaniline (para-azidoaniline, CAS 14860-64-1) is a bifunctional aromatic azide compound with molecular formula C₆H₆N₄ and molecular weight 134.14 g/mol [1]. The molecule features an azido group (-N₃) at the para position relative to a primary amine (-NH₂) on a benzene ring . This structural arrangement confers two orthogonal reactive handles: the azide group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and photoinduced nitrene generation, while the aniline amine serves as a derivatizable nucleophile for conjugation to carboxylic acids, activated esters, or diazotization reactions [2]. The compound is also commercially available as the hydrochloride salt (CAS 91159-79-4), which exhibits enhanced water solubility and improved handling stability relative to the free base form [3].

Why 4-Azidoaniline Cannot Be Replaced by Generic Aryl Azides or Simple Anilines


4-Azidoaniline is structurally and functionally distinct from both simple anilines and generic aryl azides, and cannot be substituted without compromising experimental outcomes. Simple anilines lack the azide moiety required for click chemistry conjugation or photoinduced crosslinking . Conversely, aryl azides lacking the aniline -NH₂ group (e.g., phenyl azide) cannot undergo the facile diazotization and electrophilic coupling reactions that enable attachment to tyrosine residues, proteins, and peptides [1]. More critically, alternative aryl azides such as 4-azidobenzoic acid or 4-azidophenol present different functional groups (carboxylic acid or hydroxyl) that impose distinct conjugation chemistries and reaction conditions incompatible with the amine-specific derivatization strategies for which 4-azidoaniline is optimized [2]. Even among azidoaniline positional isomers, the para-substitution pattern confers unique photochemical and electrochemical polymerization properties not shared by ortho or meta analogs [3]. The hydrochloride salt form (CAS 91159-79-4) further differentiates this compound by providing significantly enhanced water solubility—enabling aqueous buffer compatibility in biological assays—compared to the free base and to many other aryl azides that require organic co-solvents [4].

Quantitative Evidence: 4-Azidoaniline Performance Differentiation Against Comparators


Superior Photoaffinity Labeling Reactivity: 4-Azidoaniline vs. Other Aryl Azide Modifying Agents

In photoaffinity labeling applications, 4-azidoaniline offers three distinct advantages over other protein modifying agents: very high nitrene reactivity upon UV irradiation, the possibility of tritium or iodine radiolabeling, and the ability to cleave the ligand-receptor complex after isolation [1]. The compound was diazotized to 4-azidophenyldiazonium and successfully coupled to N-acetyl-tyrosine-ethylester and to a tyrosine-containing bradykinin analog [1]. Biological activity of the modified bradykinin analog measured on rabbit aorta strip in the dark remained similar to the unsubstituted analog, confirming that modification does not disrupt ligand-receptor recognition in the absence of light [1]. Under photolysis, the modified peptide partially blocked the myotropic action of bradykinin, demonstrating effective covalent attachment to the receptor [1].

Photoaffinity labeling Nitrene reactivity Protein modification

Spacer-Dependent Photochemical Cleavage: 4-Azidoaniline Oligonucleotide Derivatives with Variable Spacer Lengths

In oligonucleotide conjugates, the photochemical stability of the phosphoamide linkage between the 4-azidoaniline residue and the oligonucleotide is critically dependent on spacer length [1]. Derivatives with n = 3 spacer (p-N₃C₆H₄NH(CH₂)₃NH₂) coupled to the 5'-terminal phosphate of oligonucleotides underwent P-N bond cleavage upon irradiation at wavelengths >300 nm [1]. In contrast, derivatives with longer spacers (n = 4 and n = 6) exhibited intact P-N bonds under identical irradiation conditions [1]. The n = 6 derivative successfully mediated intraduplex cross-linking with complementary strands in an amino group-dependent manner [1].

Oligonucleotide modification Photocleavage Cross-linking

Electropolymerization vs. Electrografting: Comparative Surface Functionalization Efficiency Using 4-Azidoaniline

4-Azidoaniline serves as a versatile building block for conductive surface functionalization via two distinct electrochemical approaches: (i) click chemistry followed by electropolymerization, and (ii) in situ diazotization followed by electrografting [1]. Both strategies were successfully employed to anchor ferrocene moieties at glassy carbon surfaces, with immobilization confirmed by X-ray photoelectron spectroscopy (XPS) and cyclic voltammetry [1]. The study represents the first reported use of 4-azidoaniline electropolymerization for interfacial click chemistry applications [1].

Surface functionalization Electropolymerization Electrochemical sensors

Hydrochloride Salt vs. Free Base: Water Solubility and Handling Stability Differentiation

4-Azidoaniline hydrochloride (CAS 91159-79-4) exhibits significantly enhanced water solubility relative to the free base form (CAS 14860-64-1) [1]. The hydrochloride salt demonstrates improved operational stability under standard laboratory conditions, enabling use in aqueous buffer systems without organic co-solvents for protein and peptide conjugation applications [1]. The free base form is characterized by LogP 1.20 and remains primarily suited for organic solvent-based reactions [2].

Bioconjugation Aqueous compatibility Salt form selection

Azide-Retaining Synthesis: Buchwald-Hartwig Amination for Diazido Photoaffinity Probe Candidates

A Buchwald-Hartwig amination protocol compatible with intact azide functionality enables the synthesis of azidoanilines, including 4-azidoaniline derivatives, without decomposition of the thermally sensitive azide group [1]. The method employs fourth-generation Buchwald precatalyst coordinated by CPhos and sodium tert-butoxide in 1,4-dioxane at 50 °C [1]. This approach is applicable to the synthesis of diazido compounds as photoaffinity probe candidates and multiazido platform molecules [1].

Synthetic methodology Diazido compounds Photoaffinity probes

Surface Functionalization of Carbon Nanotubes: Covalent Amino-Functionalization via 4-Azidoaniline

4-Azidoaniline hydrochloride enables facile sidewall amino-functionalization of single-walled carbon nanotubes (SWCNTs) upon irradiation with 254 nm UV light [1]. The covalent bond formation was verified by Fourier-transform infrared spectroscopy (FTIR) [1].

Carbon nanotube functionalization UV photochemistry Materials science

Optimal Application Scenarios for 4-Azidoaniline Based on Differentiated Evidence


Photoaffinity Labeling of Peptide Hormone Receptors Requiring Retained Biological Activity Pre-Activation

4-Azidoaniline is the reagent of choice for photoaffinity labeling of peptide hormone receptors where preservation of ligand bioactivity prior to photoactivation is essential. As demonstrated with bradykinin analogs on rabbit aorta strips, the diazotization-coupled 4-azidoaniline modification does not impair receptor recognition in the dark, while UV irradiation triggers covalent attachment and partial blockade of myotropic action [1]. This scenario is optimal for investigators studying receptor-ligand interactions, particularly when radiolabeling (³H or ¹²⁵I) capability and post-isolation complex cleavage are required [1].

Oligonucleotide Affinity Modification with Spacer-Optimized Photoreactive Probes

For nucleic acid affinity modification requiring photoreactive oligonucleotide probes, 4-azidoaniline derivatives with aliphatic spacers of n ≥ 4 (minimum 4-carbon chain) are indicated. Evidence demonstrates that n = 3 spacers undergo undesired P-N bond cleavage upon >300 nm irradiation, whereas n = 4 and n = 6 spacers preserve linkage integrity and enable intraduplex cross-linking [2]. Procurement specifications should explicitly require spacer length optimization when ordering custom azidoaniline-oligonucleotide conjugates.

Electrochemical Sensor Development via Dual-Mode Surface Functionalization Strategies

4-Azidoaniline enables flexible surface functionalization of glassy carbon electrodes for electrochemical sensor construction. Researchers can choose between electropolymerization (click chemistry first, then polymerize) or electrografting (in situ diazotization) routes to immobilize functional moieties such as ferrocene [3]. Both strategies have been validated by XPS and cyclic voltammetry, with method selection governing the resulting film properties [3]. This dual-capability distinguishes 4-azidoaniline from single-mode surface modifiers.

Aqueous Bioconjugation Workflows Requiring Hydrochloride Salt Form

For applications requiring aqueous buffer compatibility—including protein labeling, peptide modification, antibody conjugation, and biological imaging—the hydrochloride salt (CAS 91159-79-4) rather than the free base (CAS 14860-64-1) should be procured. The salt form provides enhanced water solubility and improved operational stability [4]. This differentiation is critical for biological assays where organic co-solvents may denature proteins or interfere with cellular processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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